Potassium azeloyl diglycinate

説明

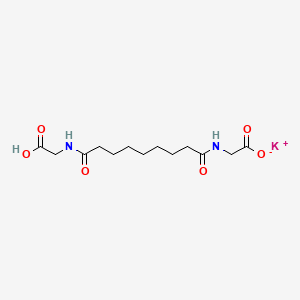

Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZMBDKPRFLCKN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21KN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197273 |

Source

|

| Record name | Potassium azeloyl diglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477773-67-4 |

Source

|

| Record name | Potassium azeloyl diglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477773674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium azeloyl diglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen heptylenedicarboxamidodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM AZELOYL DIGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02RVN6NYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Reaction Mechanism of Potassium Azeloyl Diglycinate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis, reaction mechanism, and key biological pathways associated with Potassium Azeloyl Diglycinate (PAD). A derivative of azelaic acid and glycine, PAD offers enhanced solubility and formulation stability, making it a molecule of significant interest for dermatological and cosmetic applications.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with azelaic acid. The primary method involves three core stages: the conversion of azelaic acid to its more reactive acid chloride derivative, the subsequent reaction with the amino acid glycine, and a final neutralization step to yield the potassium salt.[1]

The overall synthesis can be visualized as follows:

References

The Core Mechanism of Tyrosinase Inhibition by Potassium Azeloyl Diglycinate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium Azeloyl Diglycinate (PAD), a water-soluble derivative of azelaic acid, has emerged as a promising agent in the management of hyperpigmentation disorders. Its efficacy is primarily attributed to the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of PAD on tyrosinase inhibition, drawing upon the established knowledge of its precursor, azelaic acid, and general principles of enzyme kinetics. This document details the competitive inhibitory action of PAD, outlines standard experimental protocols for assessing tyrosinase inhibition, and presents comparative quantitative data for other well-known tyrosinase inhibitors. While specific quantitative inhibitory constants for this compound are not widely published, this guide offers a robust framework for its study and application in dermatological and cosmetic research.

Introduction: The Role of Tyrosinase in Melanogenesis

Melanin, the primary determinant of skin, hair, and eye color, is produced in a complex process termed melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. At the heart of melanogenesis lies the enzyme tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (yellow-red pigment). Consequently, the inhibition of tyrosinase activity is a primary strategy in the development of skin-lightening and depigmenting agents.

This compound (PAD) is a derivative of azelaic acid, synthesized by reacting azelaic acid with the amino acid glycine. This modification significantly enhances its water solubility and improves its skin tolerance profile compared to azelaic acid alone, making it a more versatile ingredient in cosmetic and pharmaceutical formulations.

Mechanism of Action: Competitive Inhibition of Tyrosinase

Based on the well-documented mechanism of its parent compound, azelaic acid, this compound is understood to act as a competitive inhibitor of tyrosinase[1][2].

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the natural substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. In the context of tyrosinase, PAD is believed to compete with L-tyrosine for binding to the copper-containing active site of the enzyme.

The key characteristics of this inhibitory mechanism are:

-

Reversible Binding: The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered or the substrate concentration is significantly increased.

-

Structural Similarity: The efficacy of a competitive inhibitor is often dependent on its structural resemblance to the substrate, enabling it to fit into the enzyme's active site.

-

Effect on Kinetic Parameters: Competitive inhibition increases the apparent Michaelis constant (Km) of the enzyme, reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor. However, the maximum velocity (Vmax) of the reaction remains unchanged, as the inhibition can be overcome by sufficiently high substrate concentrations.

Signaling Pathway of Melanogenesis and Point of Inhibition

The following diagram illustrates the melanin synthesis pathway and the specific point at which this compound exerts its inhibitory effect.

Quantitative Data on Tyrosinase Inhibition

While specific IC50 and Ki values for this compound's direct inhibition of tyrosinase are not extensively reported in peer-reviewed literature, a comparative understanding can be gained by examining the data for other known tyrosinase inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Table 1: Comparative IC50 and Ki Values of Common Tyrosinase Inhibitors

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference(s) |

| Kojic Acid | Competitive/Mixed | 16.13 - 52 | 3.5 - 13 | [3][4] |

| Azelaic Acid | Competitive | Not widely reported | Not widely reported | [5] |

| Hydroquinone | Competitive | 32.0 - 83 | 40 | [4] |

| Arbutin | Competitive | >1000 | - | |

| Thiamidol | Competitive | 1.1 (human tyrosinase) | - | |

| Resveratrol | Competitive | 215 | 189 |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), substrate concentration, pH, and temperature.

Experimental Protocols for Tyrosinase Inhibition Assay

The following sections detail standardized methodologies for evaluating the tyrosinase inhibitory activity of compounds like this compound in an in vitro setting.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric Method)

This assay is the most common method for screening tyrosinase inhibitors. It relies on the measurement of dopachrome (B613829) formation, a colored intermediate in the oxidation of L-DOPA, which absorbs light at approximately 475-492 nm.

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or other test inhibitor)

-

Phosphate Buffer (e.g., 50-100 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO, for dissolving inhibitors if necessary)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies of Potassium Azeloyl Diglycinate in Cutaneous Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium Azeloyl Diglycinate (PAD), a derivative of azelaic acid, has emerged as a multifunctional active ingredient in dermatology, demonstrating clinical efficacy in the management of various skin conditions, including hyperpigmentation, acne, and rosacea. This technical guide provides an in-depth exploration of the molecular targets of PAD within skin cells, offering a comprehensive resource for researchers and professionals in drug development. By elucidating its mechanisms of action, this document aims to facilitate further investigation and application of this versatile compound. PAD's enhanced solubility and tolerability compared to its parent compound, azelaic acid, make it a particularly attractive agent for cosmetic and pharmaceutical formulations.

Key Molecular Targets and Mechanisms of Action

This compound exerts its effects on skin cells through the modulation of several key molecular pathways. Its primary targets include enzymes involved in melanogenesis and sebum production, as well as mediators of the inflammatory response.

Inhibition of Tyrosinase in Melanogenesis

A primary and well-documented molecular target of PAD is tyrosinase, the rate-limiting enzyme in the melanin (B1238610) biosynthesis pathway. By competitively inhibiting tyrosinase, PAD effectively curtails the production of melanin, leading to a reduction in hyperpigmentation and a more even skin tone.[1][2][3]

The signaling pathway for melanin synthesis and the point of intervention by PAD are illustrated below.

Caption: PAD competitively inhibits tyrosinase, a key enzyme in melanin production.

Regulation of Sebum Production via 5-alpha-Reductase Inhibition

PAD has been shown to normalize sebum production, a key factor in the pathophysiology of acne.[1][4] This is attributed to its inhibitory effect on 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[5] By reducing DHT levels in sebocytes, PAD helps to decrease sebum secretion.

The pathway illustrating the role of 5-alpha-reductase in sebum production and its inhibition by PAD is depicted below.

Caption: PAD inhibits 5-alpha-reductase, reducing DHT and subsequent sebum production.

Anti-Inflammatory Effects

PAD exhibits significant anti-inflammatory properties, making it beneficial for conditions like rosacea and inflammatory acne.[6][7] Its mechanisms include the reduction of pro-inflammatory cytokines and the modulation of other inflammatory mediators.

PAD has been demonstrated to significantly reduce the release of Interleukin-1 alpha (IL-1α), a key pro-inflammatory cytokine in the skin.[1][4][5] This action helps to soothe irritation and reduce redness.

The parent molecule, azelaic acid, is known to inhibit kallikrein-5 (KLK5), a serine protease implicated in the inflammatory cascade of rosacea.[8] By inhibiting KLK5, the production of the pro-inflammatory peptide cathelicidin (B612621) LL-37 is reduced. It is plausible that PAD shares this mechanism of action.

Azelaic acid also functions as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[9] Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. This represents another potential anti-inflammatory mechanism for PAD.

The interconnected anti-inflammatory pathways influenced by PAD are shown below.

Caption: PAD's anti-inflammatory actions involve multiple molecular targets.

Quantitative Data on Molecular Target Inhibition

The following tables summarize the available quantitative data on the efficacy of this compound against its key molecular targets from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Molecular Target | Assay Type | Result | Source |

| Tyrosinase | Enzymatic Assay | -89% inhibition after 6 minutes | [5] |

| Tyrosinase | Enzymatic Assay | -50% inhibition after 15 minutes | [10] |

| Melanin Production | Melanocyte Culture | -15.93% inhibition after 15 minutes | [5][10] |

| 5-alpha-Reductase | Enzymatic Assay | -53% inhibition | [5] |

| IL-1α Release | Cell Culture | -87% reduction | [5] |

Table 2: In Vivo Efficacy of this compound

| Effect | PAD Concentration | Study Duration | Result | Source |

| Sebum Reduction | 3% Aqueous Solution | 3 weeks | -31.5% on the chin | [2][11] |

| Erythema Reduction | 5% in Cream | 28 days | Statistically significant decrease vs. placebo | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a framework for the replication and further investigation of PAD's molecular interactions.

Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a spectrophotometric method to determine the inhibitory effect of PAD on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

-

Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then forms a colored product, dopachrome (B613829). The rate of dopachrome formation, measured by absorbance at ~475 nm, is proportional to enzyme activity. A decrease in this rate in the presence of an inhibitor indicates inhibition.[1]

-

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (PAD)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 units/mL).

-

Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 10 mM).

-

Prepare a stock solution of PAD in phosphate buffer or DMSO. Create serial dilutions to test a range of concentrations.

-

Prepare a corresponding range of concentrations for the positive control, kojic acid.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add buffer, PAD solution, and tyrosinase solution.

-

Positive Control Wells: Add buffer, kojic acid solution, and tyrosinase solution.

-

Negative Control Well (No Inhibitor): Add buffer and tyrosinase solution.

-

Blank Well: Add buffer only.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each PAD concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

The workflow for this assay is visualized below.

Caption: A typical workflow for an in vitro tyrosinase inhibition assay.

5-alpha-Reductase Inhibition Assay (In Vitro)

This protocol describes an assay to measure the inhibition of 5-alpha-reductase activity in skin cell homogenates or microsomes.

-

Principle: The assay measures the conversion of a substrate, such as radiolabeled testosterone, to dihydrotestosterone (DHT) by 5-alpha-reductase. The inhibition is quantified by the reduced formation of DHT in the presence of an inhibitor like PAD.[12]

-

Materials and Reagents:

-

Source of 5-alpha-reductase (e.g., human skin fibroblast or sebocyte microsomes)

-

[1,2-³H]-Testosterone (Radiolabeled Substrate)

-

NADPH (Cofactor)

-

This compound (PAD)

-

Finasteride (Positive Control)

-

Phosphate Buffer (pH may vary depending on the isoenzyme, e.g., pH 7.4)

-

Ethyl acetate (B1210297) or other organic solvent for extraction

-

Thin-Layer Chromatography (TLC) plates and developing solvents

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare Cell Homogenate/Microsomes: Isolate microsomes from cultured human sebocytes or skin fibroblasts.

-

Reaction Mixture: In a microtube, combine the cell homogenate/microsomes, NADPH, and PAD (or finasteride/vehicle control) in the appropriate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate Reaction: Add the radiolabeled testosterone to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction & Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex to extract the steroids.

-

Chromatography: Spot the extracted steroids onto a TLC plate and develop it using an appropriate solvent system to separate testosterone and DHT.

-

Quantification: Scrape the spots corresponding to testosterone and DHT from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the conversion rate of testosterone to DHT.

-

Determine the percentage of inhibition of 5-alpha-reductase activity for each concentration of PAD compared to the vehicle control.

-

IL-1α Release Assay in Keratinocytes (In Vitro)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of IL-1α release from cultured human keratinocytes treated with PAD.

-

Principle: Keratinocytes are stimulated to produce and release IL-1α. The amount of IL-1α in the cell culture supernatant is measured using a sandwich ELISA. The inhibitory effect of PAD is determined by the reduction in IL-1α levels compared to untreated stimulated cells.

-

Materials and Reagents:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

Inducer of IL-1α (e.g., Phorbol 12-myristate 13-acetate (PMA), UV-B radiation, or Lipopolysaccharide (LPS))[13]

-

This compound (PAD)

-

Human IL-1α ELISA Kit

-

Microplate reader

-

-

Procedure:

-

Cell Culture: Culture human keratinocytes in appropriate plates until they reach a suitable confluency.

-

Treatment: Treat the cells with various concentrations of PAD for a predetermined pre-incubation period.

-

Stimulation: Add the IL-1α inducer (e.g., PMA) to the wells (except for the unstimulated control) and incubate for a specified time (e.g., 6-24 hours).

-

Collect Supernatants: After incubation, collect the cell culture supernatants from each well.

-

ELISA: Perform the IL-1α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding supernatants and standards to an antibody-pre-coated plate.

-

Incubating with a biotinylated detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring absorbance at 450 nm.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the IL-1α standards.

-

Calculate the concentration of IL-1α in each sample from the standard curve.

-

Determine the percentage reduction in IL-1α release in PAD-treated cells compared to the stimulated, untreated control cells.

-

This compound is a scientifically substantiated multifunctional ingredient that operates through a variety of molecular pathways to improve skin health. Its well-defined inhibitory actions on tyrosinase and 5-alpha-reductase, coupled with its potent anti-inflammatory effects through the modulation of IL-1α and potentially KLK5 and PPAR-γ, provide a strong basis for its use in formulations targeting hyperpigmentation, acne, and rosacea. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for the scientific community, encouraging further research to fully unlock the therapeutic potential of this innovative compound. The continued investigation into its precise molecular interactions will undoubtedly lead to more targeted and effective dermatological treatments.

References

- 1. Azeloglicina - Sinerga - this compound - Knowde [knowde.com]

- 2. globaluserfiles.com [globaluserfiles.com]

- 3. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 4. ulprospector.com [ulprospector.com]

- 5. sinerga.it [sinerga.it]

- 6. Clinical and instrumental assessment of the effects of a new product based on hydroxypropyl chitosan and this compound in the management of rosacea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of symptoms of erythemato-telangiectatic rosacea with topical this compound and hydroxypropyl chitosan: Results of a sponsor-free, multicenter, open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with azelaic acid 15% gel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. smacollaboratives.com [smacollaboratives.com]

- 11. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 12. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azeloglicina - Sinerga S.p.A. - Knowde [knowde.com]

In Vitro Anti-inflammatory Properties of Potassium Azeloyl Diglycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium Azeloyl Diglycinate (PAD), a derivative of azelaic acid and glycine (B1666218), is increasingly utilized in dermatological formulations for its multifaceted benefits, including anti-inflammatory, sebum-regulating, and skin-brightening properties. While clinical observations support its efficacy in inflammatory skin conditions like rosacea and acne, detailed in vitro mechanistic data is emerging. This technical guide synthesizes the available in vitro evidence for the anti-inflammatory effects of PAD, drawing primarily from studies on its constituent components, azelaic acid and glycine, due to a scarcity of comprehensive in vitro studies on the PAD molecule itself. The guide outlines key experimental protocols, presents quantitative data on the modulation of inflammatory mediators, and visualizes the implicated signaling pathways to provide a foundational understanding for research and development professionals.

Introduction

Inflammation is a critical physiological response to harmful stimuli, but its dysregulation is a hallmark of many chronic skin diseases. The development of topical agents that can effectively modulate inflammatory pathways with minimal side effects is a significant goal in dermatological science. This compound (PAD), known commercially as Azeloglycine, has been developed to improve upon the therapeutic properties of azelaic acid, offering enhanced solubility and cosmetic elegance.[1] It is synthesized from azelaic acid, a dicarboxylic acid known for its anti-inflammatory and anti-keratinizing effects, and glycine, an amino acid with known immunomodulatory properties.[2][3] This document provides a technical overview of the in vitro evidence supporting the anti-inflammatory action of PAD, focusing on its effects on key cytokines and cellular signaling pathways.

Core Anti-inflammatory Mechanisms: A Composite View

Direct and comprehensive in vitro studies on this compound are limited. However, extensive research on its precursors, azelaic acid and glycine, allows for the construction of a probable mechanistic framework.

Inhibition of Pro-inflammatory Cytokines

In vitro studies on human keratinocytes have demonstrated that azelaic acid can significantly suppress the expression and secretion of pro-inflammatory cytokines induced by stimuli such as ultraviolet B (UVB) radiation.[4] Key cytokines affected include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] Glycine has also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in various cell types, including macrophages.[5] It is therefore highly probable that PAD exerts a similar, if not enhanced, inhibitory effect on these critical inflammatory mediators. A study by Lembo et al. confirms that azeloglycine down-regulates pro-inflammatory mediators in vitro, though specific quantitative data from this study is not widely available.[6]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of azelaic acid and glycine are linked to their ability to interfere with crucial intracellular signaling cascades that regulate the inflammatory response.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation.[7] In vitro research shows that azelaic acid can inhibit the UVB-induced nuclear translocation of the p65 subunit of NF-κB.[4] Similarly, glycine has been demonstrated to block the activation of NF-κB.[5] By preventing the activation of NF-κB, PAD likely downregulates the transcription of numerous pro-inflammatory genes.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The p38 MAPK pathway is another critical signaling route activated by stress stimuli, leading to inflammation. Azelaic acid has been shown to reduce the phosphorylation of p38 MAPK in keratinocytes.[4]

-

PPARγ (Peroxisome Proliferator-Activated Receptor-gamma) Activation: Evidence suggests that azelaic acid can induce the expression and transcriptional activity of PPARγ, a nuclear receptor with significant anti-inflammatory functions.[4] Activation of PPARγ can antagonize the activity of pro-inflammatory transcription factors like NF-κB.[4]

Quantitative Data on Inflammatory Mediator Inhibition

The following table summarizes quantitative data from an in vitro study on the effect of Azelaic Acid (AzA) on UVB-induced pro-inflammatory cytokine secretion in normal human keratinocytes (NHK). This data is presented as a proxy for the potential effects of PAD.

| Cytokine | Stimulus | Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |

| TNF-α | UVB (80 mJ/cm²) | NHK | Azelaic Acid | 20 mM | 24 hours | ~50% reduction in secreted protein | [4] |

| IL-1β | UVB (80 mJ/cm²) | NHK | Azelaic Acid | 20 mM | 24 hours | ~60% reduction in secreted protein | [4] |

| IL-6 | UVB (80 mJ/cm²) | NHK | Azelaic Acid | 20 mM | 24 hours | ~55% reduction in secreted protein | [4] |

Detailed Experimental Protocols

The following are generalized methodologies for key in vitro assays used to assess the anti-inflammatory properties of compounds like PAD.

Cell Culture and Induction of Inflammation

-

Cell Lines: Primary Normal Human Keratinocytes (NHK) or immortalized human keratinocyte cell lines (e.g., HaCaT) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate keratinocyte growth medium, supplemented with growth factors, at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammatory Stimulus: Inflammation can be induced by various agents. A common method involves exposing keratinocytes to a pro-inflammatory stimulus such as:

-

Lipopolysaccharide (LPS): Typically used at a concentration of 1-10 µg/mL for 12-24 hours.

-

UVB Radiation: Cells are exposed to a specific dose, for example, 80 mJ/cm², followed by incubation in fresh medium.

-

Cytokine Cocktail: A combination of cytokines like TNF-α and IFN-γ (e.g., 10 ng/mL each) can be used to simulate an inflammatory environment.

-

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Quantification of Cytokine Secretion (ELISA)

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol Outline:

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Blocking: Non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).

-

Sample Incubation: Cell culture supernatants collected from the experiment are added to the wells.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Analysis of NF-κB Activation (Luciferase Reporter Assay)

-

Principle: This assay uses a reporter gene (luciferase) linked to a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.

-

Protocol Outline:

-

Transfection: Cells (e.g., HEK293 or HaCaT) are transiently transfected with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After allowing for gene expression (e.g., 24 hours), the transfected cells are treated with the inflammatory stimulus in the presence or absence of PAD.

-

Cell Lysis: Cells are lysed to release the expressed luciferase enzymes.

-

Luminometry: Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Normalization: The firefly luciferase signal (from the NF-κB reporter) is normalized to the Renilla luciferase signal (from the control plasmid) to account for variations in transfection efficiency and cell number.

-

Analysis of MAPK Pathway Activation (Western Blotting)

-

Principle: Western blotting is used to detect specific proteins in a sample. To assess MAPK pathway activation, antibodies specific for the phosphorylated (active) forms of kinases like p38 are used.

-

Protocol Outline:

-

Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using an assay such as the BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-p38 MAPK). A separate blot is often run for the total (phosphorylated and non-phosphorylated) form of the protein as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light emitted is detected using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

Caption: Proposed anti-inflammatory signaling pathways modulated by PAD.

References

- 1. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro effects of interleukin (IL)-1 beta inhibition on the epithelial-to-mesenchymal transition (EMT) of renal tubular and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiflammatory activity and potential dermatological applications of characterized humic acids from a lignite and a green compost - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Potassium Azeloyl Diglycinate: A Technical Guide to its Sebum Regulation Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium Azeloyl Diglycinate (PAD), a water-soluble derivative of azelaic acid, has emerged as a multifunctional cosmetic ingredient with significant sebum-regulating properties. This technical guide provides an in-depth analysis of the current scientific understanding of PAD's effect on sebum production, including quantitative clinical data, detailed experimental methodologies, and an exploration of its proposed mechanism of action through the inhibition of 5-alpha-reductase. The information presented is intended to support research and development efforts in dermatology and cosmetic science.

Mechanism of Action: Sebum Production Regulation

The primary mechanism by which this compound is understood to regulate sebum production is through the inhibition of the enzyme 5-alpha-reductase. This action is attributed to its precursor, azelaic acid. 5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a potent androgen that significantly stimulates sebaceous gland activity and sebum secretion.[1][2] By inhibiting this enzyme, PAD effectively reduces the concentration of DHT in the skin, leading to a normalization of sebum production.[3][4][5]

While the direct action of PAD on 5-alpha-reductase has not been explicitly detailed in available research, its efficacy is linked to its derivation from azelaic acid, a known inhibitor of this enzyme.[6][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the regulation of sebum production by this compound, acting through its azelaic acid component.

Caption: Proposed mechanism of PAD in sebum regulation.

Quantitative Data on Sebum Reduction

A clinical study evaluated the sebum-normalizing efficacy of a 3% aqueous solution of this compound. The results demonstrated a significant reduction in cutaneous lipid levels after three weeks of twice-daily application.[8]

| Facial Area | Mean Reduction in Cutaneous Lipids (%) |

| Forehead | 29.4 |

| Nose | 27.0 |

| Chin | 31.5 |

Table 1: Percentage reduction in sebum levels after three weeks of treatment with 3% this compound solution.[8]

Experimental Protocols

Clinical Efficacy Study: Sebum Normalization

This section details the methodology for a clinical study assessing the sebum-regulating effects of this compound.

Objective: To evaluate the efficacy of a topical PAD solution in reducing cutaneous sebum levels.

Investigational Product: 3% aqueous solution of this compound.

Study Population: Five healthy volunteers with oily and acne-affected skin.[8]

Study Design:

-

Recruitment: Subjects with clinically diagnosed oily skin were recruited for the study.

-

Baseline Measurement: Initial sebum levels were measured on the forehead, nose, and chin of each participant using a sebometer.

-

Treatment Protocol: Subjects were instructed to apply the 3% PAD aqueous solution to the face twice daily (morning and evening) for a period of three weeks.[8]

-

Data Analysis: The percentage change in sebum levels from baseline was calculated for each facial area.

Measurement Device: Sebometer. This device measures the amount of sebum on the skin surface through grease-spot photometry.[8]

Workflow Diagram:

Caption: Workflow for the clinical evaluation of PAD's sebum-regulating effects.

In-Vitro Assay: 5-alpha-reductase Inhibition by Azelaic Acid

This protocol describes an in-vitro method to assess the inhibitory effect of azelaic acid on 5-alpha-reductase activity in human skin homogenates.

Objective: To determine the inhibitory potential of azelaic acid on the conversion of testosterone to dihydrotestosterone by 5-alpha-reductase.

Materials:

-

Human skin tissue

-

1,2[3H]-testosterone (radiolabeled substrate)

-

Azelaic acid

-

Buffer solution

-

Scintillation counter

Experimental Procedure:

-

Enzyme Preparation: A homogenate of human skin is prepared to serve as the source of the 5-alpha-reductase enzyme.

-

Incubation: The skin homogenate is incubated with the radiolabeled substrate, 1,2[3H]-testosterone.

-

Inhibitor Addition: Azelaic acid is added to the incubation mixture at various concentrations. A study demonstrated detectable inhibition at concentrations as low as 0.2 mmol/l, with complete inhibition at 3 mmol/l.[6]

-

Reaction Termination: The enzymatic reaction is stopped after a defined period.

-

Separation and Quantification: The radiolabeled testosterone and the product, dihydrotestosterone, are separated using chromatographic techniques.

-

Data Analysis: The amount of radioactivity in the testosterone and DHT fractions is measured using a scintillation counter to determine the percentage of conversion and, consequently, the percentage of enzyme inhibition by azelaic acid.

Logical Relationship Diagram:

Caption: Logical flow of the in-vitro 5-alpha-reductase inhibition assay.

Discussion and Future Directions

The available data strongly suggests that this compound is an effective agent for the regulation of sebum production. Its water-solubility and gentler nature compared to pure azelaic acid make it a promising ingredient for cosmetic and dermatological formulations targeting oily and acne-prone skin.[4]

However, there are areas that warrant further investigation. The clinical data on sebum reduction, while positive, is based on a small sample size. Larger, more robust clinical trials would be beneficial to further substantiate these findings.

Furthermore, direct in-vitro studies on this compound's effect on human sebocytes and its interaction with the 5-alpha-reductase enzyme would provide a more complete understanding of its mechanism of action. Investigating whether PAD is hydrolyzed to azelaic acid within the skin to exert its effects or if it possesses intrinsic inhibitory activity would be a valuable area of research.

Conclusion

This compound demonstrates significant potential in the regulation of sebum production, primarily through the inhibition of 5-alpha-reductase by its precursor, azelaic acid. The existing clinical data supports its efficacy in reducing cutaneous lipids. This technical guide provides a comprehensive overview of the current knowledge, offering a foundation for further research and development of innovative skincare solutions.

References

- 1. scbt.com [scbt.com]

- 2. drugs.com [drugs.com]

- 3. renude.co [renude.co]

- 4. dmdskinsciences.com [dmdskinsciences.com]

- 5. scbt.com [scbt.com]

- 6. Inhibition of 5 alpha-reductase activity in human skin by zinc and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

Physical and chemical properties of Potassium azeloyl diglycinate for research

An In-depth Technical Guide to Potassium Azeloyl Diglycinate for Research Professionals

This compound (PAD) is a multifunctional cosmetic ingredient derived from the condensation of azelaic acid with the amino acid glycine (B1666218).[1][2] This chemical modification enhances the properties of the parent molecule, azelaic acid, resulting in a compound with increased water solubility, stability, and improved skin tolerance, making it a versatile agent for dermatological research and formulation development.[3][4][5] PAD is recognized for its skin-brightening, sebum-regulating, moisturizing, and anti-inflammatory effects.[6][7][8] This guide provides a comprehensive overview of its physical and chemical properties, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Synthesis

This compound (CAS: 477773-67-4) is the monopotassium salt of Azeloyl Diglycinate.[9][10] It is synthesized by reacting the acid chloride of azelaic acid with two moles of glycine, followed by neutralization with one mole of potassium hydroxide.[3][11] This process yields a molecule that combines the therapeutic benefits of azelaic acid with the hydrating properties of glycine.[4][12]

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the acylation of glycine with azeloyl dichloride, followed by neutralization.

Physical and Chemical Properties

PAD is typically supplied as a colorless to light yellow transparent liquid.[13][14] Its high water solubility and stability in aqueous solutions represent a significant advantage over azelaic acid, which has limited solubility and can be challenging to formulate.[3][13][15]

| Property | Value | Reference(s) |

| Chemical Name | Potassium 2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate | [9] |

| INCI Name | This compound | [10] |

| CAS Number | 477773-67-4 | [9][10][13] |

| Molecular Formula | C13H21KN2O6 | [9] |

| Molecular Weight | ~340.41 g/mol | [9][13] |

| Appearance | Colorless to light yellow transparent liquid | [1][13][14] |

| Odor | Nearly odorless | [13][14] |

| Solubility | Highly soluble in water | [3][4][13][16] |

| pH (as supplied) | 6.5 - 8.0 | [13][14] |

| Density (20°C) | 1.130 - 1.170 g/cm³ | [13][14] |

| Solid Content | 28.0% - 32.0% | [13][14] |

Mechanism of Action

PAD is a multifunctional ingredient with several well-documented mechanisms of action on the skin, including skin brightening, sebum regulation, and anti-inflammatory effects.

Skin Brightening: Tyrosinase Inhibition

A primary mechanism of PAD is the competitive inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[3][6] By reducing tyrosinase activity, PAD effectively decreases melanin production, which helps to address hyperpigmentation and promote a more even skin tone.[4]

Sebum Regulation

PAD helps to normalize sebum production, making it beneficial for oily and acne-prone skin types.[6][11] This sebum-regulating action helps to reduce excess oiliness and minimize the appearance of pores.[4] The parent molecule, azelaic acid, is known to inhibit the enzyme 5-α reductase, which converts testosterone (B1683101) to the more potent 5-dehydrotestosterone, a key driver of sebum production. It is proposed that PAD retains this sebum-normalizing capability.

Anti-Inflammatory and Moisturizing Properties

PAD possesses anti-inflammatory effects that help to alleviate redness and soothe sensitive skin, making it suitable for conditions like rosacea and acne.[6][7] The presence of glycine in its structure contributes to its moisturizing properties, which helps to improve skin hydration, barrier function, and elasticity.[4][11][12]

Experimental Data and Efficacy

Clinical and in-vitro studies have demonstrated the efficacy of PAD at typical cosmetic concentrations (up to 5-7%).[16][17]

| Study Type | Parameter Measured | Concentration | Results | Reference(s) |

| Human Study | Skin Lightening | 3% (aq. sol.) | Significant improvements in skin brightness and a decrease in the appearance of hypermelanic spots. | [3] |

| Human Study | Sebum Normalization | 3% (aq. sol.) | Reduction in cutaneous lipids on the forehead, nose, and chin by 29.4%, 27.0%, and 31.5% respectively. | [3] |

| Human Study | Hydration & Elasticity | 3% (aq. sol.) | Remarkable improvements in skin moisturization and viscoelasticity. | [3] |

| In-vivo (Mouse) | Skin Cell Regeneration | 5% (cream) | Showed the best ability to regenerate mouse skin cells with erythema compared to controls. | [17] |

| Antioxidant Test | IC50 Value | Pure PAD | Classified as a very weak antioxidant (IC50: 83,946.587 ppm) compared to Vitamin C (IC50: 1.684 ppm). | [17] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of protocols relevant to the evaluation of PAD.

Protocol: Skin Irritation Patch Test

This test evaluates the potential of a substance to cause skin irritation.[3]

Objective: To determine the skin irritation potential of this compound.

Methodology:

-

Subjects: A panel of human volunteers (e.g., 20 subjects) is selected.

-

Test Substance: The product containing PAD (or PAD in a suitable vehicle) is applied as received.

-

Application: The substance is applied under an occlusive patch to a designated skin area (e.g., back or forearm).

-

Duration: The patch remains in place for a specified period (e.g., 48 hours).

-

Evaluation: After patch removal, the skin is evaluated for any cutaneous reactions (e.g., erythema, edema) at set time points (e.g., 24 and 48 hours post-removal).

Protocol: Formulation Stability (Cycling Test)

This protocol assesses the physical stability of a cosmetic formulation under stressed temperature conditions.[18]

Objective: To evaluate the effect of extreme temperature fluctuations on the physical stability (e.g., phase separation) of a cream containing PAD.

Methodology:

-

Sample Preparation: Prepare the final formulation (e.g., BB Cream with PAD).

-

Temperature Cycling: Store the samples and subject them to alternating temperature cycles. A typical cycle consists of:

-

24 hours at a low temperature (e.g., 4 ± 2°C).

-

24 hours at a high temperature (e.g., 40 ± 2°C).

-

-

Number of Cycles: Repeat the cycle for a predetermined number of times (e.g., 6 cycles).

-

Evaluation: After each cycle (or at the end of the test), visually and physically inspect the samples for any signs of instability, such as phase separation, crystallization, or significant changes in color, odor, viscosity, and pH, compared to a control sample stored at room temperature.[18]

Protocol: Antibiotic Stability in Hydrogel (HPLC)

This method is used to quantify the concentration of an active ingredient over time to determine its chemical stability in a formulation.[19][20]

Objective: To evaluate the stability of an antibiotic when co-formulated with PAD in a hydrogel.

Methodology:

-

Formulation: Prepare hydrogel formulations with the antibiotic (e.g., tetracycline) and with/without PAD.

-

Storage: Store all formulations under controlled conditions (e.g., 4°C, protected from light).[19]

-

Sampling: At specified time intervals (e.g., every 7 days for 28 days), take a sample from each formulation.

-

Sample Preparation: Accurately weigh a portion of the hydrogel, dissolve it in a suitable solvent, and prepare it for analysis.

-

HPLC Analysis: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column and detector.

-

Quantification: Calculate the concentration of the antibiotic in the sample by comparing its peak area to that of a standard curve of known concentrations.

-

Data Analysis: Plot the concentration of the antibiotic versus time to determine its degradation profile and assess the impact of PAD on its stability.[19]

Safety and Toxicology

This compound is considered a safe ingredient for use in cosmetic products, with a low risk of irritation.[1][16]

| Test Type | Result | Conclusion | Reference(s) |

| Skin Irritation | No signs of irritation observed. | Non-irritant. | [1][3] |

| Hypoallergenicity | No allergic reactions observed. | Hypoallergenic (not a sensitizer). | [1][3] |

| Eye Irritation | Based on HET-CAM test. | Non-irritant to mucous membranes. | [3] |

| Oral Toxicity | LD50 ≥ 2000 mg/Kg | Safe for personal care applications. | [1] |

| Phototoxicity | Not a photosensitizer. | Not phototoxic. | [1][3] |

Conclusion

This compound stands out as a scientifically advanced derivative of azelaic acid, offering enhanced formulation flexibility and efficacy.[3][6] Its multifunctional properties—including tyrosinase inhibition, sebum normalization, and anti-inflammatory action—are well-supported by available data, making it a valuable compound for developing innovative solutions for common dermatological concerns such as hyperpigmentation, acne, and rosacea.[2][15][21] Its favorable safety profile further solidifies its position as a key ingredient in modern skincare research and development.[1][22]

References

- 1. This compound | Potassium hydrogen heptylenedicarboxamidodiacetate | Cosmetic Ingredients Guide [ci.guide]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 4. nbinno.com [nbinno.com]

- 5. ulprospector.com [ulprospector.com]

- 6. cipherskincare.com [cipherskincare.com]

- 7. renude.co [renude.co]

- 8. echemi.com [echemi.com]

- 9. This compound | C13H21KN2O6 | CID 23683102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. experchem.com [experchem.com]

- 11. Buy this compound | 477773-67-4 [smolecule.com]

- 12. thedeconstruct.in [thedeconstruct.in]

- 13. innospk.com [innospk.com]

- 14. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 15. thedeconstruct.in [thedeconstruct.in]

- 16. specialchem.com [specialchem.com]

- 17. researchgate.net [researchgate.net]

- 18. japer.in [japer.in]

- 19. mdpi.com [mdpi.com]

- 20. Synergy of Tetracyclines and this compound (Azeloglycine) in Hydrogels: Evaluation of Stability, Antimicrobial Activity, and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: A multifunctional skin lightener | Semantic Scholar [semanticscholar.org]

- 22. dmdskinsciences.com [dmdskinsciences.com]

A Technical Guide to the Comparative Bioavailability of Potassium Azeloyl Diglycinate and Azelaic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Bioavailability

The primary determinant of a topical agent's bioavailability is its ability to be formulated effectively and to permeate the stratum corneum. The stark difference in water solubility between Azelaic Acid and Potassium Azeloyl Diglycinate is the foundational reason for the latter's enhanced bioavailability.[1]

Azelaic acid's low water solubility presents significant challenges for cosmetic and pharmaceutical formulators, often resulting in cream-based formulations with a high lipid content or requiring specific solvents to achieve desired concentrations.[2] In contrast, PAD's complete water solubility, a result of its glycine (B1666218) and potassium salt components, allows for its incorporation into more elegant, water-based formulations like serums and gels.[1] This improved solubility facilitates a higher concentration gradient of the active molecule in the vehicle, a key driver of passive diffusion across the skin barrier.

Table 1: Comparative Physicochemical Properties

| Property | Azelaic Acid (AA) | This compound (PAD) | Significance for Bioavailability |

| INCI Name | Azelaic Acid | This compound | - |

| Molecular Formula | C₉H₁₆O₄ | C₁₃H₂₀K₂N₂O₆ | PAD has a larger molecular weight due to the addition of glycine and potassium. |

| Molecular Weight | 188.22 g/mol | 378.5 g/mol | While smaller molecules generally permeate skin more easily, the dramatic increase in solubility for PAD is a more dominant factor in its overall bioavailability. |

| Appearance | White crystalline powder | Colorless to light yellow clear liquid | The liquid form of PAD simplifies the formulation process. |

| Solubility | Sparingly soluble in water (~0.24 g/100 mL) | Completely soluble in water | CRITICAL: High water solubility allows for more versatile, stable, and cosmetically elegant formulations, leading to better skin application and potentially increased penetration.[1] |

| Typical pH in Formulation | Higher pH, can be irritating | Neutral pH (7.0 - 8.0) | PAD's neutral pH contributes to better skin tolerance and reduces the potential for irritation. |

Quantitative Bioavailability Data

Direct, head-to-head quantitative studies comparing the skin permeation of PAD and AA are scarce in publicly available literature. However, data from separate studies on AA provide a baseline for its penetration capabilities.

Ex Vivo Permeation of Azelaic Acid

Ex vivo studies using human or animal skin mounted on Franz diffusion cells are the gold standard for in vitro permeation testing. A study on an optimized Azelaic Acid transethosomal gel provides permeation data for a standard "free" Azelaic Acid formulation.

Table 2: Ex Vivo Skin Permeation of Free Azelaic Acid

| Compound | Skin Model | Permeation Amount (48h) | Study Reference |

| Free Azelaic Acid | Not specified | 590 µg/cm² | Development, Optimization, and In Vitro/In Vivo Evaluation of Azelaic Acid Transethosomal Gel for Antidermatophyte Activity, 2023[3] |

Another study investigating the effect of pH on AA penetration found that the flux of ionized AA was significantly higher in a pH 4.9 formulation compared to a pH 3.9 formulation, highlighting that solubilization is the rate-limiting step in its percutaneous absorption.[4]

This compound Efficacy Data

While direct permeation data for PAD is not available, efficacy studies demonstrate its biological activity on the skin at concentrations as low as 3%. These results indirectly support its effective delivery into the skin.

Table 3: Summary of In Vivo Efficacy Data for this compound (Azeloglicina®)

| Parameter | Concentration | Duration | Result | Study Reference |

| Skin Radiance (Asian Skin) | 5% | - | +5.3% | Sinerga S.p.A. Technical Dossier[5] |

| Skin Radiance (Caucasian Skin) | 3% | - | +4.5% | Sinerga S.p.A. Technical Dossier[5] |

| Post-Acne Spots | 3% | 28 days | -8% | Sinerga S.p.A. Technical Dossier[5] |

| Melasma Spots | 3% | 28 days | -5% | Sinerga S.p.A. Technical Dossier[5] |

| Hydration | 3% | - | +12.7% | Sinerga S.p.A. Technical Dossier[5] |

Experimental Protocols

In Vitro Skin Permeation Study via Franz Diffusion Cell

This protocol outlines a standard methodology for assessing the percutaneous absorption of a topical formulation.

Methodology:

-

Membrane Preparation: Excised human or animal (e.g., porcine) skin is carefully prepared, with the subcutaneous fat removed. The skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Apparatus Setup: The receptor compartment of the Franz diffusion cell is filled with a receptor fluid (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

-

Dosing: A precise amount of the test formulation (containing either AA or PAD) is applied evenly to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh receptor fluid to maintain sink conditions.

-

Skin Analysis (Optional): At the end of the experiment, the skin surface can be washed to remove excess formulation. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated and homogenized.

-

Quantification: The concentration of the active compound (AA or PAD) in the receptor fluid samples and skin homogenates is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of the compound permeated per unit area (µg/cm²) is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.

References

- 1. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Development, Optimization, and In Vitro/In Vivo Evaluation of Azelaic Acid Transethosomal Gel for Antidermatophyte Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of ionization and vehicle on skin absorption and penetration of azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinerga.it [sinerga.it]

The Modulatory Role of Potassium Azeloyl Diglycinate on Skin Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily orchestrated by the stratum corneum, is a dynamic interface crucial for maintaining homeostasis and protecting against external insults. Its integrity is dependent on a complex interplay of cellular structures, lipid matrices, and protein components. Compromised barrier function is a hallmark of various dermatological conditions, including atopic dermatitis, rosacea, and acne. Potassium azeloyl diglycinate (PAD), a water-soluble derivative of azelaic acid, has emerged as a multifunctional active ingredient with promising applications in dermatology. This technical guide provides an in-depth analysis of the current scientific understanding of PAD's role in modulating skin barrier function, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Data Presentation: Quantitative Effects of this compound on Skin Parameters

While direct quantitative data on the effect of this compound (PAD) on Transepidermal Water Loss (TEWL) is limited in the reviewed literature, several studies have demonstrated its positive impact on skin hydration and other related parameters. The following tables summarize the available quantitative data from clinical and in-vitro studies.

| Parameter | PAD Concentration | Vehicle | Duration of Treatment | Measurement Method | Results | Study Reference |

| Skin Hydration | 5% | Cream | 28 days | Corneometry | Statistically significant increase in stratum corneum hydration on the forehead at day 14 (p=0.030) and day 28 (p=0.020) compared to baseline.[1][2] | Berardesca et al., 2012[1][2] |

| Skin Hydration | 3% | Aqueous Solution | 3 weeks | Not Specified | Increase in basal skin moisture by 12.7% on the forehead and 8.2% on the cheek.[3] | Sinerga Technical Dossier[3] |

| Sebum Reduction | 3% | Aqueous Solution | 3 weeks | Sebumeter | Reduction of cutaneous lipids by 29.4% on the forehead, 27.0% on the nose, and 31.5% on the chin.[3] | Sinerga Technical Dossier[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the context of assessing skin barrier function and the efficacy of PAD.

In-Vivo Assessment of Skin Hydration (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Protocol:

-

Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% relative humidity) for at least 30 minutes prior to measurement.[1][2]

-

Measurement Site Selection: A specific area on the face (e.g., forehead, cheeks) or volar forearm is designated for measurement.

-

Device: A Corneometer® (e.g., CM 825, Courage + Khazaka) is used. The device measures electrical capacitance, which correlates with the water content of the epidermis.

-

Measurement Procedure:

-

The probe of the Corneometer® is pressed firmly and perpendicularly onto the skin surface.

-

Multiple measurements (typically 3-5) are taken at each site, and the average value is recorded.

-

Measurements are taken at baseline (before product application) and at specified time points throughout the study (e.g., Day 7, Day 14, Day 28).[1][2]

-

-

Data Analysis: Changes in corneometry values from baseline are calculated to determine the effect of the test product on skin hydration. Statistical analysis is performed to assess the significance of the observed changes.

In-Vivo Assessment of Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin surface, providing an indirect measure of barrier integrity.

Protocol:

-

Subject Acclimatization: Similar to corneometry, subjects are acclimatized in a controlled environment.

-

Measurement Site Selection: A flat, non-hairy skin surface is chosen.

-

Device: A Tewameter® (e.g., TM300, Courage + Khazaka) or a similar evaporimeter is used. The probe has sensors that measure the water vapor pressure gradient above the skin.

-

Measurement Procedure:

-

The probe is held gently on the skin surface without pressure.

-

The reading is allowed to stabilize for a defined period (e.g., 30-60 seconds).

-

Multiple measurements are taken and averaged.

-

-

Data Analysis: TEWL is expressed in g/m²/h. A lower TEWL value indicates a more intact skin barrier. Changes from baseline are analyzed to evaluate the effect of the test product.

In-Vitro Assessment of Skin Barrier Function using Reconstructed Human Epidermis (RHE)

Objective: To evaluate the effect of a test compound on the barrier integrity of a 3D skin model.

Protocol:

-

Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface to form a stratified epidermis.[4][5][6]

-

Treatment: The test compound (e.g., PAD solution) is applied topically to the RHE. A vehicle control is also included.

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

An EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes is used.

-

The electrodes are placed in the culture insert (apical chamber) and the surrounding well (basolateral chamber).

-

TEER is measured before and after treatment at various time points.

-

A decrease in TEER indicates a disruption of the tight junctions and a compromised barrier.[4][7][8]

-

-

Gene and Protein Expression Analysis:

-

Data Analysis: Changes in TEER, gene expression, and protein levels in the treated group are compared to the control group to determine the effect of the test compound on barrier function.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which PAD modulates skin barrier function are still under investigation. However, based on the known activities of its parent molecule, azelaic acid, several signaling pathways are likely implicated.[11][12][13]

PPAR-γ Activation

Azelaic acid has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in keratinocyte differentiation and lipid metabolism.[11][12][13][14] Activation of PPAR-γ can lead to the upregulation of genes involved in the formation of the cornified envelope and the synthesis of epidermal lipids, thereby strengthening the skin barrier.

Anti-inflammatory Effects via NF-κB and MAPK Inhibition

Chronic inflammation is known to impair skin barrier function. Azelaic acid has demonstrated anti-inflammatory properties by inhibiting the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK, key players in the inflammatory cascade.[11][12] By mitigating inflammation, PAD may indirectly contribute to the restoration and maintenance of a healthy skin barrier.

Experimental Workflow for Investigating PAD's Effect on Skin Barrier

The following diagram illustrates a comprehensive workflow for elucidating the effects of PAD on skin barrier function, integrating both in-vitro and in-vivo methodologies.

Discussion and Future Directions

The available evidence suggests that this compound is a promising agent for improving skin barrier function, primarily through its hydrating and anti-inflammatory properties. The glycine (B1666218) moiety likely contributes to its moisturizing effects, while the azelaic acid component is responsible for the modulation of inflammatory pathways.[1][2][3][12]

However, to establish a more definitive role for PAD in skin barrier modulation, further research is warranted. Specifically, future studies should focus on:

-

Direct assessment of PAD's effect on TEWL in well-controlled clinical trials to provide direct evidence of its barrier-strengthening capabilities.

-

In-vitro studies using reconstructed human epidermis models to quantify the effect of PAD on the gene and protein expression of key barrier components, including filaggrin, loricrin, and various ceramide synthases.

-

Lipidomic analysis of the stratum corneum after PAD treatment to determine its impact on the ceramide profile and overall lipid composition.

-

Elucidation of the specific signaling pathways directly modulated by PAD in keratinocytes, moving beyond the inferences from azelaic acid studies. Investigating the direct activation of PPAR-γ by PAD and its downstream effects on barrier-related gene expression would be of particular interest.

Conclusion

This compound demonstrates significant potential in the management of skin conditions characterized by impaired barrier function. Its established benefits in skin hydration and inflammation, coupled with the mechanistic possibilities inherited from azelaic acid, make it a compelling candidate for further investigation and application in dermatological formulations. The generation of more direct and quantitative evidence regarding its effects on key barrier components and signaling pathways will be crucial in fully realizing its therapeutic and cosmetic potential.

References

- 1. Clinical and instrumental assessment of the effects of a new product based on hydroxypropyl chitosan and this compound in the management of rosacea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 4. Automated transepithelial electrical resistance measurements of the EpiDerm reconstructed human epidermis model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. youtube.com [youtube.com]

- 6. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skin-on-a-Chip: Transepithelial Electrical Resistance and Extracellular Acidification Measurements through an Automated Air-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Filaggrin Expression and Processing in Cultured Rat Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARγ activation | Semantic Scholar [semanticscholar.org]

- 14. Azelaic acid reduced senescence-like phenotype in photo-irradiated human dermal fibroblasts: possible implication of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Potassium Azeloyl Diglycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium Azeloyl Diglycinate (PAD), a derivative of azelaic acid, is gaining prominence in the dermatological and cosmetic industries for its multifaceted benefits, including anti-inflammatory and sebum-regulating properties.[1][2][3] While its efficacy in managing skin conditions like acne and rosacea is well-documented, a deeper investigation into its antimicrobial spectrum is crucial for harnessing its full therapeutic potential.[4][5][6] This technical guide provides a comprehensive overview of the known antimicrobial activity of PAD, presenting available data, outlining experimental methodologies, and exploring its potential mechanisms of action.

Antimicrobial Spectrum of this compound

This compound inherits the antimicrobial properties of its parent compound, azelaic acid.[2][7] Azelaic acid exhibits bacteriostatic activity against a range of aerobic and anaerobic microorganisms by reportedly inhibiting microbial protein synthesis.[8] PAD has demonstrated efficacy against bacteria implicated in various skin conditions, most notably those associated with acne vulgaris.

Antibacterial Activity

Published studies and dermatological literature highlight the activity of PAD against key bacterial species:

-

Propionibacterium acnes (now Cutibacterium acnes): As a primary bacterium involved in the pathogenesis of acne, the inhibitory effect of PAD on P. acnes is a key aspect of its therapeutic action.[9]

-

Staphylococcus epidermidis : This commensal bacterium can also play a role in acne and other skin infections, and PAD has been shown to reduce its growth.[9]

-

Staphylococcus aureus : Research has indicated that PAD, particularly in combination with antibiotics like tetracyclines, demonstrates antimicrobial activity against Staphylococcus aureus.[1][10] Furthermore, formulations containing PAD have been shown to effectively reduce staphylococcal biofilm mass, a critical factor in persistent infections.[1][10][11]

The parent molecule, azelaic acid, has a broader documented bacteriostatic spectrum that includes:

While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for PAD against a wide array of microorganisms are not extensively published in publicly available literature, the qualitative evidence strongly supports its antibacterial properties.

Antifungal Activity

The parent compound, azelaic acid, has been noted to possess anti-mycotic properties, with activity reported against Candida albicans.[8] This suggests a potential, though less explored, antifungal spectrum for PAD that warrants further investigation.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and standardized evaluation of the antimicrobial properties of this compound, this section outlines standard experimental protocols for determining key antimicrobial parameters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Experimental Workflow for Broth Microdilution:

Caption: Workflow for MIC determination using broth microdilution.

Detailed Methodology:

-

Preparation of PAD Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

-

Preparation of Microbial Inoculum: Culture the test microorganism on an appropriate agar (B569324) medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-